![molecular formula C13H10N2O3S B14484556 5-Ethyl-8-oxo-5,8-dihydro[1,3]thiazolo[4,5-g]quinoline-7-carboxylic acid CAS No. 65182-71-0](/img/structure/B14484556.png)
5-Ethyl-8-oxo-5,8-dihydro[1,3]thiazolo[4,5-g]quinoline-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-8-oxo-5,8-dihydro[1,3]thiazolo[4,5-g]quinoline-7-carboxylic acid involves the formation of the quinoline core followed by the introduction of the thiazolo ring. The compound is typically synthesized through a series of condensation and cyclization reactions. The product is soluble in 0.5 M NaOH (50 mg/ml), with heat as needed, yielding a clear, colorless solution .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-8-oxo-5,8-dihydro[1,3]thiazolo[4,5-g]quinoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the quinoline core, affecting its antibacterial properties.
Substitution: Substitution reactions, particularly at the quinoline ring, can lead to the formation of new compounds with varied biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with potential antibacterial and pharmacological activities.
Applications De Recherche Scientifique
5-Ethyl-8-oxo-5,8-dihydro[1,3]thiazolo[4,5-g]quinoline-7-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying quinoline chemistry and developing new synthetic methodologies.
Biology: Investigated for its antibacterial properties and its effects on bacterial DNA gyrases.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections, particularly those caused by Enterobacteriaceae.
Industry: Utilized in the development of antibacterial agents for veterinary medicine and agriculture
Mécanisme D'action
The compound exerts its effects by inhibiting DNA gyrases, which are essential enzymes for bacterial DNA replication. By binding to these enzymes, it prevents the supercoiling of DNA, thereby inhibiting bacterial growth and replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nalidixic Acid: Another quinoline compound with similar antibacterial properties.
Ciprofloxacin: A fluoroquinolone with broader antibacterial activity.
Norfloxacin: A quinolone antibiotic with a similar mechanism of action.
Uniqueness
5-Ethyl-8-oxo-5,8-dihydro[1,3]thiazolo[4,5-g]quinoline-7-carboxylic acid is unique due to its specific structure, which confers distinct antibacterial properties and makes it particularly effective against certain bacterial strains .
Propriétés
Numéro CAS |
65182-71-0 |
|---|---|
Formule moléculaire |
C13H10N2O3S |
Poids moléculaire |
274.30 g/mol |
Nom IUPAC |
5-ethyl-8-oxo-[1,3]thiazolo[4,5-g]quinoline-7-carboxylic acid |
InChI |
InChI=1S/C13H10N2O3S/c1-2-15-5-8(13(17)18)12(16)7-3-9-11(4-10(7)15)19-6-14-9/h3-6H,2H2,1H3,(H,17,18) |
Clé InChI |
LZDKJZTZWAJSSV-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C(=O)C2=CC3=C(C=C21)SC=N3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




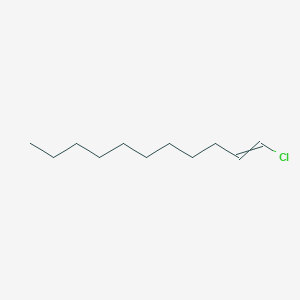
![2,6-Di-tert-butyl-4-{[2-(pyridin-2-yl)ethoxy]methyl}phenol](/img/structure/B14484483.png)
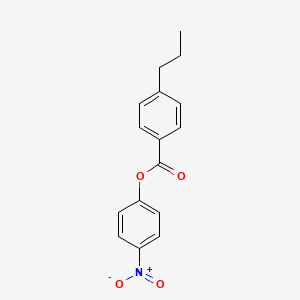
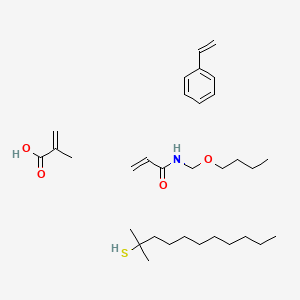
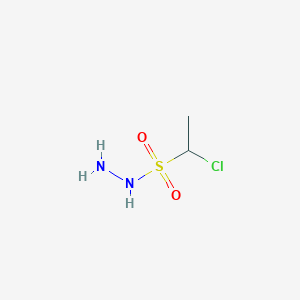
![2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-benzothiazole](/img/structure/B14484505.png)
![4-Butyl-3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carbaldehyde](/img/structure/B14484506.png)

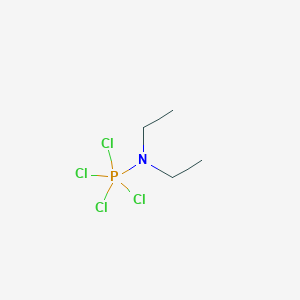
![Furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B14484531.png)

![2-[(2-Carboxyethyl)sulfanyl]-L-tryptophan](/img/structure/B14484539.png)
